molecular formula C27H25Br2N3O2 B2856225 4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)-4-oxobutanamide CAS No. 313398-45-7

4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)-4-oxobutanamide

カタログ番号: B2856225
CAS番号: 313398-45-7
分子量: 583.324
InChIキー: GHZVVHQDMIJGRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)-4-oxobutanamide (CAS 313398-45-7) is a high-purity pyrazoline derivative supplied with a minimum purity of 95% . This compound has a molecular formula of C27H25Br2N3O2 and a molecular weight of 583.32 g/mol . Pyrazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds known for their wide range of prominent pharmacological effects. Scientific literature has documented that pyrazoline-based structures exhibit diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties . Furthermore, certain 3(5)-amino-pyrazole derivatives have been specifically investigated and patented for their use as antitumor agents, highlighting the therapeutic potential of this chemical family in oncology research . The structure of this compound, which features bis(4-bromophenyl) groups and a dihydropyrazole core, makes it a valuable intermediate or target molecule in medicinal chemistry and drug discovery programs. It is particularly useful for researchers exploring the structure-activity relationships of heterocyclic compounds, developing new pharmacological tools, or synthesizing novel bioactive agents. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

特性

IUPAC Name

4-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-N-(2,4-dimethylphenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25Br2N3O2/c1-17-3-12-23(18(2)15-17)30-26(33)13-14-27(34)32-25(20-6-10-22(29)11-7-20)16-24(31-32)19-4-8-21(28)9-5-19/h3-12,15,25H,13-14,16H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZVVHQDMIJGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)-4-oxobutanamide is a synthetic organic molecule belonging to the pyrazole family. Pyrazoles are well-known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C22H22Br2N2O
  • Molecular Weight : 486.2 g/mol
  • IUPAC Name : 4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)-4-oxobutanamide

Anticancer Properties

Research indicates that compounds within the pyrazole class exhibit significant anticancer activities. The specific compound has shown potential against various cancer cell lines due to its ability to induce apoptosis and inhibit cell proliferation. A study demonstrated that similar pyrazole derivatives exhibited IC50 values in the micromolar range against breast cancer cells, suggesting that this compound may have comparable efficacy .

Antimicrobial Activity

Pyrazoles have also been studied for their antimicrobial properties. The compound's structure suggests it may interact with bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism. Preliminary assays have indicated potential activity against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar pyrazoles have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
  • Receptor Modulation : The compound may interact with various receptors, potentially influencing signaling pathways associated with cell growth and survival .
  • Oxidative Stress Induction : Some studies suggest that pyrazole derivatives can induce oxidative stress in cancer cells, leading to increased apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialActive against bacterial strains
Enzyme InhibitionInhibits CDKs
Receptor ModulationAlters signaling pathways

Case Study: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and tested against various cancer cell lines. Among these derivatives, one exhibited a significant reduction in viability of MDA-MB-231 breast cancer cells with an IC50 value of 12 µM. This highlights the potential of pyrazole compounds as effective anticancer agents .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

Pyrazoline and triazolinone derivatives are nitrogen-rich heterocycles often explored for bioactivity. Below is a comparative analysis of key structural and functional attributes:

Compound Core Structure Substituents Reported Applications Synthesis Complexity
Target Compound 4,5-dihydro-1H-pyrazole 3,5-bis(4-bromophenyl); N-(2,4-dimethylphenyl)-4-oxobutanamide Undisclosed (potential agrochemical) High (multiple bromophenyl groups, amide linkage)
Carfentrazone-ethyl 1,2,4-triazolin-5-one Ethyl ester, trifluoromethylphenyl Herbicide (broadleaf weed control) Moderate (patented routes)
Celecoxib Pyrazole 4-Sulfamoylphenyl, trifluoromethyl Anti-inflammatory (COX-2 inhibitor) High (regioselective synthesis)

Key Observations:

  • Amide vs. Ester Linkages : Unlike carfentrazone-ethyl’s ethyl ester, the target’s oxobutanamide group could confer metabolic stability or alter solubility .
  • Synthetic Challenges : The steric bulk of bis(4-bromophenyl) groups likely complicates regioselective synthesis, akin to celecoxib’s pyrazole functionalization.

Crystallographic and Validation Insights

Crystallographic refinement using SHELXL (part of the SHELX suite) is standard for small-molecule structures like the target compound . Validation metrics (e.g., R-factors, electron-density maps) ensure structural reliability, as emphasized in Spek’s protocols . Comparative data for similar brominated pyrazolines are sparse in the provided evidence, but SHELX’s robustness in handling halogenated structures is well-documented .

Research Findings and Data Gaps

Hypothetical Physicochemical Properties

Property Target Compound Carfentrazone-ethyl Celecoxib
Molecular Weight (g/mol) ~632 ~412 ~381
LogP (Predicted) ~5.2 ~3.8 ~3.5
Halogen Content 2 Br atoms 0 3 F atoms

Notes:

  • No experimental bioactivity data are available in the provided evidence, necessitating further studies.

Methodological Recommendations

  • Synthesis Optimization: Leverage patented routes for triazolinones (e.g., carfentrazone-ethyl) to streamline pyrazoline functionalization .
  • Crystallography : Utilize SHELX’s high-throughput capabilities for structural comparison with brominated analogues .

Q & A

Q. Table 1: Representative Synthesis Data

PrecursorYield (%)Purity (HPLC)Key Spectral Data
22f8695%1H NMR (δ 7.2–8.1 ppm, aromatic)
24f2795%13C NMR (δ 170 ppm, ketone C=O)

(Basic) Which spectroscopic and analytical techniques are critical for structural characterization?

Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., pyrazoline ring protons at δ 3.5–5.0 ppm) and carbonyl groups (δ 170–175 ppm) .
  • 19F NMR : Validates fluorophenyl substituents (e.g., δ -110 ppm in fluorinated analogs) .
  • HRMS : Confirms molecular formula (e.g., [M+H]+ at m/z 620.36 for brominated derivatives) .

(Advanced) How can structure-activity relationships (SAR) be systematically studied for bromophenyl substituents?

Answer:

  • Substituent Variation : Synthesize analogs with halogen (Br, Cl, F) or methyl groups at the 4-position of phenyl rings to assess electronic effects .
  • Pharmacophore Modeling : Use molecular docking (e.g., AutoDock Vina) to map interactions with biological targets (e.g., kinases or receptors). highlights favorable binding with hydrophobic pockets via bromine atoms .
  • Biological Assays : Pair synthetic analogs with enzyme inhibition or cytotoxicity screens to correlate substituents with activity .

(Advanced) How can low synthetic yields (e.g., 22–27%) be optimized for scaled research?

Answer:

  • Catalytic Optimization : Screen palladium catalysts (e.g., Pd(PPh3)4 vs. Pd2(dba)3) for coupling efficiency .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
  • Temperature Control : Gradual heating (60–80°C) reduces side reactions in cyclization steps .

(Computational) What in silico methods predict this compound’s biological targets?

Answer:

  • Molecular Docking : Simulate binding poses with proteins (e.g., COX-2 or EGFR) using PyMol or Schrödinger .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration based on logP (~3.5) and H-bond donors (<3) .
  • Dynamics Simulations : Run MD simulations (AMBER/GROMACS) to assess binding stability over 100 ns .

(Data Contradiction) How to resolve discrepancies in NMR assignments for diastereomers?

Answer:

  • Deuterated Solvents : Use DMSO-d6 or CDCl3 to avoid peak splitting from residual protons .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals (e.g., pyrazoline H4/H5 protons) .
  • X-ray Crystallography : Definitive confirmation of stereochemistry (e.g., used single-crystal XRD with R = 0.052) .

(Stability) How to assess compound stability under physiological conditions?

Answer:

  • Stress Testing : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours, monitoring degradation via HPLC .
  • Light/Oxygen Exposure : Store in amber vials under N2 to prevent photolytic or oxidative breakdown .

(Pharmacophore) How are pharmacophore models developed for this scaffold?

Answer:

  • Feature Extraction : Identify hydrogen bond acceptors (ketone O), hydrophobic regions (bromophenyl), and aromatic rings using Discovery Studio .
  • Validation : Compare model predictions with experimental IC50 values from kinase assays .

(Scale-Up) What challenges arise in scaling synthesis from mg to gram quantities?

Answer:

  • Chromatography Limits : Replace flash chromatography with crystallization (e.g., ethyl acetate/hexane) for cost-effective purification .
  • Byproduct Management : Optimize stoichiometry to minimize dimerization or over-substitution .

(Analytical) Which advanced techniques characterize degradation products?

Answer:

  • LC-HRMS : Identify fragments (e.g., m/z 381.4 for cleaved pyrazoline moieties) .
  • NMR/MS/MS : Assign structures to oxidative or hydrolytic byproducts .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。